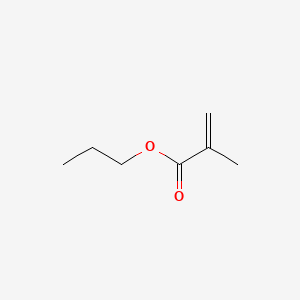

N-Propyl methacrylate

Description

Properties

IUPAC Name |

propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHARPDSAXCBDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25609-74-9 | |

| Record name | Propyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25609-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025973 | |

| Record name | Propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl methacrylate is a clear pale orange liquid. (NTP, 1992), Clear pale orange liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

286 °F at 760 mmHg (NTP, 1992), 141 °C | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

86 °F (NTP, 1992) | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Miscible with ethyl alcohol, ethyl ether, Insoluble in water | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9022 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.38 [mmHg], 6.38 mm Hg at 25 °C | |

| Record name | n-Propyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Propyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, pale orange liquid | |

CAS No. |

2210-28-8 | |

| Record name | N-PROPYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Q6J7A6N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Propyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-Propyl Methacrylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a thorough examination of n-propyl methacrylate (nPMA). We will explore its fundamental chemical properties, molecular structure, synthesis, polymerization, and significant applications, with a focus on the causal relationships behind its chemical behavior and practical utility.

Core Chemical Identity of this compound

This compound is an organic compound, specifically the ester of methacrylic acid and n-propanol. It presents as a clear, colorless liquid with a characteristic ester-like odor[1][2][3]. As a monomer, its primary chemical significance lies in its vinyl group, which is susceptible to polymerization, enabling the synthesis of a diverse range of poly(this compound) (PnPMA) polymers.

A comprehensive summary of its key identifiers is presented below:

| Identifier | Value |

| IUPAC Name | propyl 2-methylprop-2-enoate[1] |

| Synonyms | Propyl methacrylate, Methacrylic acid, propyl ester[1][4] |

| CAS Number | 2210-28-8[1][2][4] |

| Chemical Formula | C7H12O2[1][2] |

| Molar Mass | 128.17 g/mol [1][2][4] |

Molecular Structure and Its Implications

The chemical behavior of this compound is intrinsically linked to its molecular architecture. The molecule comprises a reactive methacrylate group and a three-carbon n-propyl ester side chain. The α-methyl group sterically hinders the double bond, which influences its polymerization kinetics compared to corresponding acrylates[1].

Sources

An In-depth Technical Guide to the Physical Properties of N-Propyl Methacrylate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Understanding the Monomer's Role

N-Propyl Methacrylate (NPMA) is an organic compound, specifically the ester of methacrylic acid and n-propanol.[1] As a functional monomer, it serves as a critical building block in the synthesis of a wide array of polymers and copolymers. The defining characteristics of NPMA—a reactive carbon-carbon double bond and an ester group with a propyl chain—impart a unique combination of properties to the resulting polymers. These polymers find extensive use in the formulation of resins, adhesives, coatings, and specialty plastics.[1][2] For researchers and professionals in materials science and drug development, a thorough understanding of the fundamental physical properties of the NPMA monomer is paramount. These properties not only dictate its handling, storage, and safety protocols but also profoundly influence its polymerization kinetics and the ultimate performance characteristics—such as glass transition temperature, hardness, and refractive index—of the final polymeric material. This guide provides a comprehensive overview of these core properties, grounded in established experimental methodologies.

Chemical Identity and Molecular Structure

Correctly identifying a chemical substance is the first step in any rigorous scientific endeavor. The universally recognized identifiers for this compound are provided below.

| Identifier | Value | Source |

| CAS Number | 2210-28-8 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Canonical SMILES | CCCOC(=O)C(C)=C | [3] |

| InChI Key | NHARPDSAXCBDDR-UHFFFAOYSA-N | [3] |

The molecular structure of NPMA is fundamental to its chemical behavior. The presence of the α-methyl group on the vinyl moiety lends stability to the polymer backbone, while the propyl ester group acts as an internal plasticizer, influencing the flexibility and thermal properties of the polymer.

Caption: Molecular Structure of this compound (C₇H₁₂O₂).

Core Physical and Chemical Properties

The physical properties of the monomer are critical for process design, safety, and predicting its behavior in formulations.

Summary of Physical Properties

| Property | Value | Conditions |

| Appearance | Clear, pale orange liquid | Ambient |

| Boiling Point | 140-141 °C | 760 mmHg |

| Melting Point | ~ -62.7 °C | (estimate) |

| Density | 0.902 g/cm³ | at 20 °C |

| Refractive Index (n_D) | 1.4190 | at 20 °C |

| Flash Point | 30-35.6 °C | Closed Cup |

| Vapor Pressure | ~6.38 mmHg | at 25 °C |

| Water Solubility | Insoluble (<1 mg/mL) | at 21 °C |

| Polymer Tg | 35 °C | - |

In-Depth Discussion of Key Properties

-

Density: The density of NPMA is less than that of water, which is an important consideration for purification processes involving aqueous washes, as the organic layer will be the upper phase. Accurate density measurement is crucial for converting mass to volume, essential for stoichiometric calculations in polymerization reactions.

-

Boiling Point: With a boiling point of 141 °C at atmospheric pressure, NPMA is a relatively low-volatility liquid.[4][5] This moderate boiling point allows for purification by vacuum distillation, which is often necessary to remove inhibitors or impurities prior to polymerization without requiring excessively high temperatures that could initiate premature polymerization.

-

Refractive Index: The refractive index is a measure of how light propagates through the substance and is a highly sensitive indicator of purity.[8] For NPMA, the specific value of 1.4190 at 20°C can be used as a quality control parameter.[4][5] Furthermore, the refractive index of the monomer is directly related to the optical properties of the resulting polymer, poly(this compound), which has a reported refractive index of 1.484.[7] This makes it relevant for applications where optical clarity is important.

-

Flash Point and Flammability: The flash point of NPMA is approximately 30 °C, classifying it as a flammable liquid.[4][5] This property is of paramount importance for safety and dictates storage and handling procedures. It necessitates storage in a cool, well-ventilated area away from ignition sources and the use of appropriate fire suppression equipment.

-

Solubility: NPMA is characterized by its insolubility in water but good solubility in common organic solvents.[6][9] This behavior is typical for esters of its molecular weight. This property is exploited during synthesis and purification, where extraction and solvent-based separation techniques are common. In formulation science, its solubility profile determines its compatibility with other components in coatings, adhesives, and inks.

Reactivity and Polymerization

Synthesis Pathway: Esterification

This compound is typically synthesized via the direct esterification of methacrylic acid with n-propanol.[1][10] This is an equilibrium reaction that is catalyzed by a strong acid, such as p-toluenesulfonic acid (PTSA). To drive the reaction toward the product side, the water formed as a byproduct is continuously removed, often through azeotropic distillation using a solvent like toluene in a Dean-Stark apparatus.

Caption: Simplified workflow for the synthesis of this compound.

Free-Radical Polymerization

Like other methacrylate monomers, NPMA readily undergoes free-radical polymerization.[11][12] This process is typically initiated by thermal initiators (e.g., AIBN, benzoyl peroxide) or photoinitiators. The reaction proceeds through the standard steps of initiation, propagation, and termination.[13][14]

To prevent spontaneous polymerization during storage, a stabilizer or inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), is added in parts-per-million (ppm) concentrations.[3] It is crucial to remove this inhibitor before initiating a controlled polymerization, as its presence would quench the free radicals necessary for the reaction to proceed.

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for measuring key physical properties. These protocols are designed to ensure accuracy and reproducibility, which are essential for scientific integrity.

Protocol 1: Determination of Density via Pycnometer (Based on ASTM D3505)

This method provides a precise measurement of the density of a pure liquid chemical.[4][6][15] A pycnometer, a glass flask with a precisely known volume, is used.

Methodology:

-

Preparation: Thoroughly clean the pycnometer and its capillary stopper with a suitable solvent (e.g., acetone) and dry completely in an oven. Allow it to cool to a constant ambient temperature in a desiccator.

-

Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer to the nearest 0.1 mg (m_empty).

-

Calibration with Water: Fill the pycnometer with deionized, degassed water. Insert the stopper and place it in a constant temperature water bath set to 20.0 ± 0.1 °C. Allow it to equilibrate for 30 minutes.

-

Volume Determination: Once equilibrated, ensure the pycnometer is full, with the water level at the top of the capillary. Dry the outside surfaces carefully and weigh the water-filled pycnometer (m_water).

-

Calculation of Volume: Calculate the exact volume (V) of the pycnometer using the formula: V = (m_water - m_empty) / ρ_water, where ρ_water is the known density of water at 20.0 °C (0.99821 g/cm³).

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound. Repeat steps 3 and 4 for the sample to get the mass of the sample-filled pycnometer (m_sample).

-

Calculation of Sample Density: Calculate the density of the NPMA (ρ_sample) using the formula: ρ_sample = (m_sample - m_empty) / V.

Sources

- 1. This compound | C7H12O2 | CID 16638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carcinogenicity | Explore Safety Data — Methacrylate Producers Association, Inc. [mpausa.org]

- 3. One moment, please... [davjalandhar.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. researchgate.net [researchgate.net]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. chemquest.com [chemquest.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Free radical polymerization of alkyl methacrylates with N,N-dimethylanilinium p-toluenesulfonate at above ambient temperature: a quasi-living system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 13. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

Synthesis of N-Propyl methacrylate from methacrylic acid

An In-Depth Technical Guide to the Synthesis of N-Propyl Methacrylate from Methacrylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the direct esterification of methacrylic acid with n-propanol. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the fundamental reaction mechanism, compares catalytic systems, and offers a detailed, field-proven experimental protocol. The narrative emphasizes the causality behind experimental choices to ensure scientific integrity and reproducibility. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to enhance understanding.

Introduction: The Versatility of this compound

This compound (NPMA) is an important monomer used in the synthesis of a wide range of polymers and acrylic resins.[1] Its chemical structure, featuring a propyl ester group, imparts desirable properties such as flexibility, adhesion, and impact resistance to the resulting polymers.[2] These characteristics make NPMA a valuable component in the formulation of coatings, adhesives, plastics, and binders for textiles and paper.[3] The primary industrial route to NPMA is the direct esterification of methacrylic acid (MAA) with n-propanol, a classic acid-catalyzed equilibrium reaction.[1] Understanding the nuances of this synthesis is critical for optimizing yield, purity, and process safety.

This guide will explore the synthesis from a first-principles perspective, providing the technical depth required for laboratory-scale preparation and process scale-up considerations.

Physicochemical Properties

A thorough understanding of the physical properties of the reactants and the product is fundamental to designing a successful synthesis and purification strategy.

| Property | Methacrylic Acid (MAA) | n-Propanol | This compound (NPMA) |

| CAS Number | 79-41-4[4] | 71-23-8[5] | 2210-28-8[5] |

| Molecular Formula | C₄H₆O₂[4] | C₃H₈O | C₇H₁₂O₂[5] |

| Molar Mass | 86.09 g/mol [4] | 60.10 g/mol | 128.17 g/mol [6] |

| Boiling Point | 161 °C[4] | 97 °C | 141 °C[7] |

| Density | 1.015 g/cm³[4] | 0.803 g/cm³ | 0.902 g/cm³[6] |

| Appearance | Colorless, viscous liquid[4] | Colorless liquid | Clear, colorless liquid[1] |

| Solubility in Water | 9% (25 °C)[4] | Miscible | Insoluble (<1 mg/mL)[6] |

The Core Synthesis: Fischer-Speier Esterification

The synthesis of this compound from methacrylic acid and n-propanol is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.

Overall Reaction: CH₂(C(CH₃))COOH + CH₃CH₂CH₂OH ⇌ CH₂(C(CH₃))COOCH₂CH₂CH₃ + H₂O

The reaction is reversible, meaning the hydrolysis of the ester back to the carboxylic acid and alcohol can also occur.[3] To achieve a high yield of the desired ester, the equilibrium must be shifted to the product side. This is typically accomplished by:

-

Using an excess of one reactant , usually the less expensive and more easily removed component (n-propanol).

-

Removing water as it is formed , often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism

The acid catalyst (typically H⁺) plays a crucial role by protonating the carbonyl oxygen of the methacrylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of n-propanol.

References

- 1. This compound | C7H12O2 | CID 16638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Methacrylic acid - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | CAS#:2210-28-8 | Chemsrc [chemsrc.com]

N-Propyl Methacrylate: A Comprehensive Guide to Monomer Purity and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl Methacrylate (NPMA) is a critical monomer in the synthesis of advanced polymers used in specialized applications, including drug delivery systems, medical devices, and specialty coatings. The performance, safety, and regulatory compliance of these end-products are directly contingent on the purity of the initial monomer. The presence of minute impurities can drastically alter polymerization kinetics, final polymer properties such as molecular weight and biocompatibility, and introduce potential toxicity. This guide provides a comprehensive framework for the analysis of NPMA, detailing the scientific principles and validated protocols for ensuring its purity. We will explore the common impurities, elucidate the causality behind the selection of analytical methodologies, and present an integrated strategy for a complete and reliable characterization of this compound.

Introduction: The Critical Role of NPMA Purity

This compound (C₇H₁₂O₂) is the propyl ester of methacrylic acid.[1] Its chemical structure, featuring a reactive vinyl group and a propyl ester moiety, allows for its polymerization into poly(this compound), a polymer with specific thermoplastic and hydrophobic properties. In the pharmaceutical and biomedical fields, methacrylate-based polymers are extensively used to create drug delivery matrices, bone cements, and components of medical devices.[2][3]

The purity of the NPMA monomer is of paramount importance for several reasons:

-

Polymerization Control: Impurities can act as unintended initiators or chain-transfer agents, leading to poor control over the polymer's molecular weight, polydispersity, and architecture.

-

Final Product Performance: The mechanical, thermal, and optical properties of the resulting polymer are highly dependent on its structural integrity, which begins with a pure monomer.

-

Biocompatibility and Safety: Residual starting materials, by-products, or degradation products can be toxic or cause adverse biological reactions, a critical concern in drug development and medical applications.[4]

-

Regulatory Compliance: Regulatory bodies require stringent characterization and control of all raw materials used in the manufacture of medical and pharmaceutical products.

This guide establishes the authoritative methods for a robust and self-validating analysis of NPMA.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2210-28-8 | [1][5] |

| Molecular Weight | 128.17 g/mol | [1][5] |

| Appearance | Clear, pale orange liquid | [1][6][7] |

| Boiling Point | 140-141 °C | [7] |

| Density | ~0.902 g/cm³ at 20 °C | [5] |

| Flash Point | 30 °C (86 °F) | [5][8] |

| Solubility in Water | Insoluble | [5][6] |

Understanding Potential Impurities

A thorough analysis begins with understanding what to look for. Impurities in NPMA can originate from the synthesis process, degradation, or the necessary addition of stabilizers.

The common industrial synthesis of methacrylate esters involves the esterification of methacrylic acid with the corresponding alcohol (n-propanol for NPMA).[1]

Table 2: Common Impurities in this compound and Their Impact

| Impurity Class | Specific Examples | Potential Source | Impact on Purity & Performance |

| Starting Materials | Methacrylic Acid (MAA), n-Propanol | Incomplete reaction during synthesis | MAA can affect polymerization pH and act as a comonomer. Alcohol can act as a chain-transfer agent. |

| Synthesis By-products | Other esters (e.g., isobutyl methacrylate), oligomers | Side reactions, impure reactants | Alters the properties of the final polymer. |

| Inhibitors | Monomethyl Ether of Hydroquinone (MEHQ) | Intentionally added for stabilization | Essential for preventing premature polymerization during storage, but concentration must be controlled.[9] |

| Degradation Products | NPMA Polymers, Peroxides | Improper storage (exposure to heat, light, or oxygen) | Polymers can render the monomer unusable. Peroxides can create safety hazards and act as uncontrolled initiators.[10] |

| Water | Contamination | Environmental exposure, synthesis process | Can interfere with certain polymerization mechanisms (e.g., anionic polymerization). |

Core Analytical Methodologies: A Multi-Technique Approach

No single analytical technique can provide a complete purity profile. A validated, multi-faceted approach is essential. The relationship between these core techniques is illustrated below.

Caption: Inter-relationship of analytical techniques for NPMA characterization.

Gas Chromatography (GC): The Gold Standard for Purity Assay

Causality: Gas chromatography is the premier technique for determining the purity of volatile monomers like NPMA. Its principle of separating compounds based on their boiling points and interaction with a stationary phase allows for the precise quantification of the main component and the detection of volatile organic impurities, such as residual reactants and synthesis by-products.[4][11][12][13]

Experimental Protocol: GC-FID Analysis of NPMA

-

Internal Standard (ISTD) Preparation: Accurately prepare a stock solution of a suitable internal standard (e.g., Dodecane or another high-purity, non-interfering hydrocarbon) in a high-purity solvent like acetone. The ISTD is critical for achieving high quantitative accuracy, as it corrects for variations in injection volume.

-

Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of a high-purity NPMA reference standard and a fixed amount of the ISTD stock solution. Dilute to a known volume with the solvent. This creates a calibration curve to correlate peak area ratio to concentration.

-

Sample Preparation: Accurately weigh the NPMA sample to be analyzed. Add the same fixed amount of ISTD stock solution as used in the calibration standards and dilute with the same solvent to the same final volume.

-

Chromatographic Analysis: Inject the prepared standards and sample into the GC system. The separation is typically performed on a capillary column.[14]

-

Data Analysis: Identify the peaks corresponding to the solvent, NPMA, the internal standard, and any impurities. Calculate the area ratio of the NPMA peak to the ISTD peak. Determine the concentration from the calibration curve. Purity is typically expressed as a weight percentage (w/w%). Impurities can be quantified similarly if reference standards are available, or estimated by area percent.

Table 3: Typical GC Parameters for NPMA Analysis

| Parameter | Recommended Setting | Rationale |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | FID provides excellent sensitivity for hydrocarbons. |

| Column | DB-5, HP-5MS, or similar (30 m x 0.25 mm x 0.25 µm) | A non-polar to mid-polar column provides good separation for methacrylate esters.[14][15] |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without degradation.[15] |

| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) | A temperature ramp is necessary to elute both volatile and less-volatile impurities. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Injection | 1 µL, Split (e.g., 50:1) | A split injection prevents column overloading with the main component. |

graph TD { graph [rankdir=LR, fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A["Sample &Internal Standard Preparation"] --> B["GC Injection"]; B --> C{"Separation on Capillary Column"}; C --> D["FID Detection"]; D --> E["Chromatogram (Signal vs. Time)"]; E --> F{Peak Integration & Calibration}; F --> G[/"Purity Assay (%) Impurity Profile (ppm)"/];

A[fillcolor="#E8F0FE", fontcolor="#1967D2"]; G[shape=parallelogram, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];

}

Caption: Workflow for quantitative purity analysis of NPMA by GC-FID.

Spectroscopic Identification

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and powerful technique for confirming the identity of a material by identifying its functional groups. For NPMA, it can quickly verify the presence of the key ester carbonyl (C=O) and vinyl (C=C) groups and the absence of significant hydroxyl (-OH from residual alcohol or acid) or broad carboxylic acid peaks.[16][17]

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a single drop of the NPMA liquid onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[16]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Data Interpretation: The resulting spectrum should be compared to a reference spectrum of pure NPMA. Key characteristic absorptions include:

-

~1720 cm⁻¹: Strong C=O (ester carbonyl) stretch.

-

~1638 cm⁻¹: C=C (vinyl) stretch.[16]

-

~1160 cm⁻¹: Strong C-O (ester) stretch.[16]

-

Absence of broad peak ~3300 cm⁻¹: Indicates no significant alcohol or water contamination.

-

Absence of broad peak ~3000 cm⁻¹: Indicates no significant carboxylic acid impurity.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides an unambiguous structural confirmation and can be made highly quantitative (qNMR). Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for the identification of subtle structural isomers or impurities that may be difficult to resolve by GC.[18][19][20]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve a small, accurately weighed amount of the NPMA sample in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add an accurately weighed amount of a certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone) if performing qNMR.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) for accurate integration in qNMR.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectrum is then phased and baseline-corrected. Integrate all relevant peaks.

Data Interpretation: The ¹H NMR spectrum of NPMA will show distinct signals for each unique proton environment:

-

Vinyl Protons (=CH₂): Two separate signals around 5.5-6.1 ppm.

-

Ester Methylene Protons (-O-CH₂-): A triplet around 4.0 ppm.

-

Methyl Protons (-C(CH₃)=): A singlet around 1.9 ppm.

-

Propyl Methylene Protons (-CH₂-CH₃): A sextet around 1.7 ppm.

-

Propyl Methyl Protons (-CH₃): A triplet around 0.9 ppm.

The purity can be calculated by comparing the integral of the NPMA signals to the integral of the internal standard. Impurity peaks can be identified and quantified if their structures are known.

Titrimetric Methods: Quantifying Specific Impurities

Causality: While GC and spectroscopy are excellent for broad characterization, simple and robust titrimetric methods are often the most accurate way to quantify specific functional impurities like acid and water.

Experimental Protocol: Acidity Titration

This method quantifies the amount of free methacrylic acid.

-

Sample Preparation: Accurately weigh a significant amount of the NPMA sample (e.g., 10-20 g) into an Erlenmeyer flask. Dissolve it in a suitable neutralized solvent (e.g., a mixture of isopropanol and water).

-

Indicator: Add a few drops of a colorimetric indicator, such as phenolphthalein.

-

Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M) until the endpoint is reached (a persistent faint pink color).

-

Calculation: The volume of NaOH titrant used is directly proportional to the amount of methacrylic acid in the sample. The acidity is typically reported as % w/w MAA. The principle of using a titrant to react with the double bonds of acrylate monomers is also a well-established method.[21][22]

Integrated Analysis and Reporting: A Self-Validating System

A robust quality control system relies on an integrated workflow where different analytical techniques validate each other.

Caption: Integrated workflow for quality certification of this compound.

The final output of this comprehensive analysis is a Certificate of Analysis (CoA) that reports the findings from each method. This multi-layered approach ensures that the reported purity value is not just a number, but a scientifically-defensible statement of quality, providing researchers and developers with the confidence needed for critical applications.

References

-

This compound | C7H12O2 | CID 16638 - PubChem - NIH. [Link]

-

This compound | CAS#:2210-28-8 | Chemsrc. [Link]

-

D4747 Standard Test Method for Determining Unreacted Monomer Content of Latexes Using Gas-Liquid Chromatography - ASTM. [Link]

-

MATERIAL SAFETY DATA SHEET. [Link]

-

ASTM D4747-87(1996)e1 - Standard Test Method for Determining Unreacted Monomer Content of Latexes. [Link]

-

ASTM D4827-03(2015) - Standard Test Method for Determining the Unreacted Monomer Content of Latexes. [Link]

-

D4827 Standard Test Method for Determining the Unreacted Monomer Content of Latexes Using Capillary Column Gas Chromatography - ASTM. [Link]

-

D4747 Standard Test Method for Determining Unreacted Monomer Content of Latexes Using Gas-Liquid Chromatography - ASTM. [Link]

-

Revision on the Titration Method for Accurately Measuring the Amounts of Residual Monomers in Polyacrylic Sizes - ResearchGate. [Link]

-

MATERIAL SAFETY DATA SHEET (MSDS) - Plaskolite.com. [Link]

-

Poly(this compound) Sample #: P2494-nPrMA - Polymer Source. [Link]

-

Titrimetric determination of maleinimide and acrylate groups in organic compounds - ResearchGate. [Link]

-

Determination of Methacrylic Acid by Coulometric Titration - ResearchGate. [Link]

-

Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials - American Laboratory. [Link]

-

Analytical Investigations on Acrylic Polyurethane Hybrid-Dispersions - American Coatings Association. [Link]

- Method of preparing of hydroxypropyl methacrylate (HPMA)

-

Microstructural study of poly(methyl methacrylate- co-n -propyl acrylate) by 13 C NMR - ResearchGate. [Link]

-

FTIR spectra of the homopolymers (PDMAPMA and PIA) and copolymer... - ResearchGate. [Link]

-

FINAL REPORT STUDY TITLE Determination of the Residual Monomers of EPIC-5242 - Regulations.gov. [Link]

- Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google P

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One - Research journals. [Link]

-

Fourier Transform Infrared–Photoacoustic Spectroscopy of Poly (N-butyl methacrylate) Adsorbed from Solution on Alumina - Wiley Online Library. [Link]

-

High-Resolution NMR Analysis of the Tacticity of Poly(n-butyl methacrylate) - Semantic Scholar. [Link]

-

Identification of Acrylate and Methacrylate Polymers by Gas Chromatography | Analytical Chemistry - ACS Publications. [Link]

-

Characterization of polymers by NMR - École Polytechnique de Montréal. [Link]

-

FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e)... - ResearchGate. [Link]

-

Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC - NIH. [Link]

-

Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery | ACS Applied Nano Materials - ACS Publications. [Link]

-

Poly(Methyl Methacrylate) (PMMA): Drug Delivery Applications - Taylor & Francis eBooks. [Link]

-

Polypropylene Graft Poly(methyl methacrylate) Graft Poly(N-vinylimidazole) as a Smart Material for pH-Controlled Drug Delivery - NIH. [Link]

-

Polypropylene Graft Poly(Methyl Methacrylate) Graft Poly(N-Vinylimidazole) as a Smart Material for pH-Controlled Drug Delivery - ResearchGate. [Link]

Sources

- 1. This compound | C7H12O2 | CID 16638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. store.astm.org [store.astm.org]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | 2210-28-8 [chemicalbook.com]

- 7. This compound CAS#: 2210-28-8 [m.chemicalbook.com]

- 8. This compound | CAS#:2210-28-8 | Chemsrc [chemsrc.com]

- 9. 甲基丙烯酸丙酯 contains ~200 ppm MEHQ, 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. store.astm.org [store.astm.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. americanlaboratory.com [americanlaboratory.com]

- 16. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]

- 17. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 18. measurlabs.com [measurlabs.com]

- 19. High-Resolution NMR Analysis of the Tacticity of Poly(n-butyl methacrylate) | Semantic Scholar [semanticscholar.org]

- 20. eng.uc.edu [eng.uc.edu]

- 21. researchgate.net [researchgate.net]

- 22. paint.org [paint.org]

An In-depth Technical Guide to the Safe Handling of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Editor's Note: The CAS number provided in the topic (2210-28-8) is most frequently associated with n-Propyl methacrylate. However, the request for an in-depth technical guide suitable for researchers and drug development professionals, focusing on safety and handling, strongly suggests a compound with a more complex toxicological profile. The vast majority of detailed safety, handling, and toxicological data available relates to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely studied herbicide with CAS number 94-75-7. This guide will therefore focus on 2,4-D to provide the most relevant and comprehensive information for the intended scientific audience.

Section 1: Chemical Identity and Physicochemical Properties

2,4-Dichlorophenoxyacetic acid, commonly known as 2,4-D, is a systemic herbicide belonging to the phenoxyacetic acid class of compounds.[1] It is primarily used to control broadleaf weeds in various agricultural and domestic settings.[1][2] In laboratory research, it is also used as a plant hormone supplement in cell culture media to induce cell division and callus formation.[1]

Understanding its physical and chemical properties is fundamental to developing safe handling protocols. The compound is a white to yellow crystalline powder with a phenolic odor.[3] Its stability and reactivity characteristics dictate storage and handling requirements.

| Property | Value | Source |

| Chemical Formula | C₈H₆Cl₂O₃ | [1] |

| Molar Mass | 221.04 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [1][3] |

| Melting Point | 140.5 °C (284.9 °F) | [1] |

| Boiling Point | 160 °C (320 °F) at 0.4 mmHg | [1] |

| Solubility in Water | 900 mg/L | [1] |

| Vapor Pressure | <0.10 mmHg | [3] |

| Stability | Stable under normal conditions | [4] |

Section 2: Hazard Identification and Toxicological Profile

2,4-D presents several health and environmental hazards that necessitate careful handling. The Globally Harmonized System (GHS) classification highlights its primary risks.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6][7][8]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[6][7][8]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[5][6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][5][6][9]

-

Hazardous to the Aquatic Environment, Chronic (Category 3): Harmful to aquatic life with long-lasting effects.[6][7]

Toxicological Summary:

-

Acute Effects: Ingestion can be harmful, with an oral LD₅₀ in rats of 639-699 mg/kg.[1] Accidental ingestion may lead to gastrointestinal irritation, nausea, vomiting, and chest pain. High doses can result in systemic toxicity, affecting the liver and kidneys.[10] Direct contact causes severe eye irritation and potential for serious, slow-healing corneal injury.[3] Skin contact can lead to irritation and sensitization, and absorption through the skin may cause systemic effects.[3] Inhalation of dust can irritate the respiratory system.[3][4]

-

Chronic Effects: Chronic exposure to 2,4-D may cause skin eruptions, liver changes, and nervous system effects.[3] Animal studies have shown that chronic oral exposure can adversely affect the eyes, thyroid, kidneys, and reproductive organs.[2]

-

Carcinogenicity: The carcinogenic potential of 2,4-D is a subject of debate. The International Agency for Research on Cancer (IARC) classifies 2,4-D as "possibly carcinogenic to humans (Group 2B)," based on limited evidence in animals and inadequate evidence in humans.[1][11] Conversely, the U.S. Environmental Protection Agency (EPA) has concluded that the existing data do not support a link between human cancer and 2,4-D exposure.[1][11]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

-

Ventilation: Always handle 2,4-D in a well-ventilated area.[3][4] Use of a chemical fume hood or local exhaust ventilation is required to keep airborne concentrations below exposure limits.

-

Containment: For procedures that may generate significant dust, use of a glove box or other containment systems is recommended.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in any area where 2,4-D is handled.

Occupational Exposure Limits:

| Organization | Limit | Value |

| OSHA PEL | TWA | 10 mg/m³ |

| NIOSH REL | TWA | 10 mg/m³ |

| ACGIH TLV | TWA | 10 mg/m³ (inhalable) |

| IDLH | - | 100 mg/m³ |

Personal Protective Equipment (PPE) Selection Workflow:

The selection of PPE is a critical step in mitigating exposure risk. The following workflow should be followed:

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidental exposure and maintain chemical integrity.

Standard Handling Protocol:

-

Preparation: Before handling, ensure all necessary engineering controls are functioning and the required PPE is available and inspected. Review the Safety Data Sheet (SDS).

-

Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with skin and eyes.[3]

-

Prevent Dust Generation: Minimize dust generation and accumulation during handling of the solid form. Use non-sparking tools.

-

Hygiene: Do not eat, drink, or smoke in areas where 2,4-D is handled.[6] Always wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3][7]

-

Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

Storage Requirements:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

-

Keep containers tightly closed to prevent contamination and leakage.[3][4]

-

Store locked up, with access restricted to authorized personnel.[4][8]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[3]

Section 5: Emergency Procedures

Rapid and correct response to emergencies such as spills, fires, or personnel exposure is crucial.

First Aid Measures:

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][5][6][7] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice. | [4][5][6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs or if you feel unwell, call a POISON CENTER or doctor. | [4][5][6][14] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical. | [5][6][14] |

Spill Response Protocol:

-

Fire Fighting: Use water spray, dry powder, foam, or carbon dioxide.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 6: Waste Disposal

All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[4][5]

-

Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.[3][6][7]

-

Containers should be managed as hazardous waste even when empty, as they may retain product residue.[15]

Section 7: Conclusion

2,4-Dichlorophenoxyacetic acid is a valuable compound in research and agriculture, but it possesses significant hazards. A thorough understanding of its toxicological properties, coupled with the stringent implementation of engineering controls, correct use of PPE, and adherence to established safe handling and emergency protocols, is paramount for protecting the health and safety of laboratory personnel and the environment.

References

-

2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Garabrant, D. H., & Philbert, M. A. (2002). Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Epidemiology and Toxicology. Critical Reviews in Toxicology. Retrieved from [Link]

-

Safety Data Sheet: 2,4-Dichlorophenoxyacetic acid (2,4-D) solution. (2024). HIMEDIA. Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic Acid (2,4-D) Chemical Summary. (1986). U.S. EPA, Toxicity and Exposure Assessment for Children's Health. Retrieved from [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Safety Data Sheet: N-propylmethacrylate. (n.d.). Angene Chemical. Retrieved from [Link]

-

ToxFAQs™ for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

propyl methacrylate, 2210-28-8. (n.d.). The Good Scents Company. Retrieved from [Link]

-

This compound | CAS#:2210-28-8. (n.d.). Chemsrc. Retrieved from [Link]

-

Pesticide Fact Sheet Number 94: 2,4-dichlorophenoxyacetic Acid. (n.d.). EPA NEIPS. Retrieved from [Link]

-

2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

-

2,4-Dichlorophenylacetic acid | C8H6Cl2O2. (n.d.). PubChem. Retrieved from [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Potential for Human Exposure. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

This compound SAFETY DATA SHEET. (2025). Fisher Scientific. Retrieved from [Link]

-

This compound | C7H12O2. (n.d.). PubChem. Retrieved from [Link]

-

2,4-DICHLOROPHENOXYACETIC ACID (2,4-D). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards: 2,4-D. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. himediadownloads.com [himediadownloads.com]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. echemi.com [echemi.com]

- 9. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-Dichlorophenoxyacetic Acid (2,4-D) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 12. 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | Occupational Safety and Health Administration [osha.gov]

- 13. restoredcdc.org [restoredcdc.org]

- 14. 2,4-DICHLOROPHENOXYACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. WERCS Studio - Application Error [assets.thermofisher.cn]

N-Propyl methacrylate solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-Propyl Methacrylate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (NPMA) is a critical monomer in the synthesis of a diverse array of polymers and specialty materials. Its utility in applications ranging from resin manufacturing and adhesives to advanced drug delivery systems is fundamentally governed by its interactions with various solvents. A comprehensive understanding of its solubility characteristics is paramount for researchers, scientists, and drug development professionals to control polymerization kinetics, formulate stable solutions, and design effective purification processes. This technical guide provides an in-depth analysis of the solubility of this compound in common organic solvents, grounded in the principles of molecular interactions. It offers a detailed solubility profile, discusses the key factors influencing solubility, and presents a robust, self-validating experimental protocol for its determination.

Introduction: The Significance of this compound Solubility

This compound (C₇H₁₂O₂) is an ester of methacrylic acid and n-propanol.[1] Its molecular structure, featuring a terminal double bond, makes it readily polymerizable, while the propyl ester group imparts specific physical properties like hardness, stability, and hydrophobicity to the resulting polymers.[2] The successful application of NPMA in any solution-based process, be it bulk polymerization, coating formulation, or nanoparticle synthesis, hinges on its solubility.

Key areas where NPMA solubility is critical:

-

Polymer Synthesis: Solution polymerization requires the monomer and initiator to be fully dissolved in a solvent to ensure a homogeneous reaction, predictable kinetics, and controlled molecular weight distribution.

-

Formulation Science: In the development of adhesives, paints, and coatings, the solubility of NPMA in a solvent blend dictates the formulation's viscosity, drying time, and final film properties.[3]

-

Drug Development & Biomedical Applications: Methacrylate-based polymers are extensively used in creating drug delivery vehicles and medical devices. Controlling the solubility of the monomer is essential for processes like nanoparticle formation via emulsion or nanoprecipitation.

This guide aims to demystify the solubility behavior of NPMA, providing both a theoretical framework and practical, actionable data for laboratory and industrial applications.

The Theoretical Framework: Why "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_M = ΔH_M - TΔS_M). For dissolution to be favorable, ΔG_M must be negative. While the entropy of mixing (ΔS_M) is almost always positive, the enthalpy of mixing (ΔH_M) is the deciding factor and is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The principle of "like dissolves like" is a direct consequence of this. Solvents that have similar intermolecular forces to the solute will interact favorably, leading to a small or negative ΔH_M and thus, good solubility.

Molecular Structure of this compound:

NPMA is an amphiphilic molecule with two distinct regions:

-

A Moderately Polar Head: The methacrylate group (-C(=O)O-) contains polar carbon-oxygen double and single bonds, allowing for dipole-dipole interactions.

-

A Non-Polar Tail: The n-propyl group (-CH₂CH₂CH₃) is a non-polar hydrocarbon chain that primarily interacts through weaker London dispersion forces.

This dual nature dictates its solubility profile. It will readily dissolve in solvents that can effectively interact with both its polar and non-polar regions or in solvents with intermediate polarity.

Caption: Molecular interactions governing NPMA solubility.

Solubility Profile of this compound

Based on available chemical data, NPMA exhibits broad solubility in many common organic solvents but is poorly soluble in water.[1][4] The solubility of the monomer can often be inferred from the solubility of its corresponding polymer, poly(this compound), as the same intermolecular forces are at play.[5][6][7]

| Solvent Class | Representative Solvents | Solubility of NPMA | Predominant Intermolecular Forces |

| Alcohols | Ethanol, Methanol | Miscible / Soluble | Hydrogen Bonding, Dipole-Dipole |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Dipole-Dipole, Dispersion |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble | Dispersion, π-π Stacking |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Dipole-Dipole, Dispersion |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible / Soluble | Dipole-Dipole (weak), Dispersion |

| Esters | Ethyl Acetate | Soluble | Dipole-Dipole, Dispersion |

| Alkanes | Cyclohexane (hot), Hexane | Moderately Soluble to Soluble | Dispersion |

| Water | H₂O | Insoluble (<1 mg/mL)[1][4] | Strong Hydrogen Bonding Network |

Discussion of Solubility Trends:

-

High Solubility in Polar Aprotic and Moderately Polar Solvents: NPMA is readily soluble in ketones, esters, ethers, and chlorinated hydrocarbons.[5][8] These solvents have sufficient polarity to interact with the methacrylate head group while also accommodating the non-polar propyl tail.

-

Excellent Solubility in Aromatic Hydrocarbons: Solvents like toluene and benzene are excellent for NPMA.[5][6] The dispersion forces are strong enough to overcome the solute-solute interactions of the monomer.

-

Good Solubility in Alcohols: NPMA is miscible with ethanol.[1] The alcohol's hydroxyl group can interact with the carbonyl oxygen of the methacrylate, while its alkyl chain interacts with the propyl group.

-

Insolubility in Water: Water is a highly polar, structured solvent with a strong hydrogen-bonding network. The non-polar propyl group disrupts this network, making the dissolution of NPMA energetically unfavorable.[4][9]

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a self-validating, step-by-step methodology for accurately determining the solubility of this compound in a given organic solvent at a specific temperature.

Principle:

A saturated solution of NPMA in the target solvent is prepared by allowing excess monomer to equilibrate with the solvent. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining NPMA is measured.

Causality Behind Experimental Choices:

-

Use of Excess Monomer: Ensures that the solution reaches true saturation, providing a definitive endpoint.

-

Constant Temperature Bath: Solubility is highly temperature-dependent. A water or oil bath ensures thermodynamic consistency and reproducibility.[10]

-

Extended Equilibration Time with Agitation: Allows the system to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

-

Filtration: Using a syringe filter removes any undissolved micro-droplets of NPMA, preventing an overestimation of solubility.

-

Gravimetric Analysis: A direct and robust measurement of the dissolved solute, minimizing reliance on indirect spectroscopic methods that may require calibration.

Caption: Workflow for experimental solubility determination.

Detailed Methodology:

-

Materials & Preparation:

-

This compound (inhibitor-free, if required).

-

Solvent of interest (analytical grade).

-

Scintillation vials with screw caps.

-

Calibrated pipettes or syringes.

-

0.22 µm PTFE syringe filters.

-

Analytical balance (readable to 0.1 mg).

-

Constant temperature water/oil bath with agitation.

-

Evaporation system (nitrogen stream or vacuum oven).

-

-

Procedure:

-

Add approximately 5 mL of the chosen solvent to a 20 mL scintillation vial.

-

Add NPMA dropwise until a separate, undissolved phase is clearly visible (this ensures excess solute).

-

Seal the vial tightly and place it in the constant temperature bath, ensuring the liquid level is below the bath level.

-

Agitate the vial for 24-48 hours to ensure equilibrium is reached.

-

Stop agitation and let the vial stand undisturbed in the bath for at least 2 hours to allow the phases to separate completely.

-

Pre-weigh a clean, dry vial on the analytical balance and record its mass (M_vial).

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear upper solvent layer (supernatant) using a calibrated syringe. Avoid disturbing the lower NPMA layer.

-

Attach a PTFE syringe filter and dispense the solution into the pre-weighed vial.

-

Gently evaporate the solvent from the vial until a constant weight is achieved. A vacuum oven at a low temperature (e.g., 40°C) is ideal to avoid loss of the monomer.

-

Allow the vial to cool to room temperature in a desiccator, then weigh it again. Record the final mass (M_final).

-

-

Data Analysis & Calculation:

-

Calculate the mass of the dissolved NPMA:

-

M_NPMA = M_final - M_vial

-

-

Calculate the solubility in grams per liter (g/L):

-

Solubility (g/L) = (M_NPMA / Volume of supernatant sampled in mL) * 1000

-

-

Conclusion

This compound demonstrates versatile solubility across a wide range of non-aqueous solvents, a characteristic driven by its amphiphilic molecular structure. It is highly soluble in common ketones, esters, ethers, and aromatic hydrocarbons, while remaining virtually insoluble in water. This broad compatibility makes it an adaptable monomer for numerous applications in polymer and materials science. For specialized applications requiring precise control, the experimental protocol detailed in this guide provides a reliable method for quantifying its solubility in any solvent system. This foundational knowledge empowers researchers to make informed decisions in solvent selection, leading to optimized reaction conditions, stable formulations, and high-quality end products.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16638, this compound. Retrieved from [Link].

-

Scientific Polymer Products, Inc. "Poly(this compound) Technical Data Sheet". Retrieved from [Link].

-

Solubility of Things. "Methacrylic acid". Retrieved from [Link].

-

Chemsrc. "this compound CAS#:2210-28-8". Retrieved from [Link].

-

Kinetics and Modeling of Methacrylic Acid Radical Polymerization in Aqueous Solution. ResearchGate. Retrieved from [Link].

-

Tradeindia. "this compound - Purity 98.0%". Retrieved from [Link].

-

Chemistry For Everyone (2023, July 19). "What Are The Properties Of Methyl Methacrylate?". YouTube. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6658, Methyl Methacrylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17318, 3-(Trimethoxysilyl)propyl methacrylate. Retrieved from [Link].

-

Measurement of the Solubilities of Vinylic Monomers in Water. ResearchGate. Retrieved from [Link].

-

Heats of polymerization. A summary of published values and their relation to structure. National Institute of Standards and Technology. Retrieved from [Link].

-

Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Retrieved from [Link].

-

Chapter 2. Heat of Polymerization. ResearchGate. Retrieved from [Link].

-

Park, K. "Solubility of polymers". Polymer Source. Retrieved from [Link].

-

"Methacrylic Ester Polymers". Encyclopedia of Polymer Science and Technology. Retrieved from [Link].

-

Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. ACS Publications. Retrieved from [Link].

-

Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. University of Pennsylvania ScholarlyCommons. Retrieved from [Link].

-

Solubility of poly(n-alkylmethacrylate)s in hydrocarbons and in alcohols. ResearchGate. Retrieved from [Link].

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. Retrieved from [Link].

-

Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Kinam Park. Retrieved from [Link].

-